Product packaging for Sodium N-dodecanoyl-L-valinate(Cat. No.:CAS No. 37869-33-3)

Sodium N-dodecanoyl-L-valinate

Cat. No.: B1603028
CAS No.: 37869-33-3
M. Wt: 321.4 g/mol
InChI Key: UEWBTMYWRIIMEJ-NTISSMGPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium N-dodecanoyl-L-valinate (CAS 37869-33-3) is an amino acid-based anionic surfactant that integrates a lauric acid-derived hydrophobic tail with the L-valine amino acid headgroup. This structure classifies it as an N-acyl amino acid surfactant, a category known for biodegradability and biocompatibility . Its primary research value lies in its application as a chiral surfactant in Micellar Electrokinetic Capillary Chromatography (MEKC) for the separation of enantiomers, effectively resolving neutral and charged chiral compounds such as pharmaceuticals and amino acid derivatives . The compound functions by forming chiral micelles above its critical micelle concentration (CMC), which is approximately 6 mmol/L at 40°C . These micelles provide a stereoselective environment that differentially partitions enantiomers, enabling their separation. Studies have shown that the aggregation number and microviscosity of its micelles are influenced by the concentration of salts like NaCl, which can be leveraged to optimize separation conditions . Beyond analytical separations, it is investigated as a stabilizer in the synthesis and colloidal stabilization of nanoparticles and is explored in the fabrication of nanomaterials, including its use in layer-by-layer (LbL) deposition techniques . As a low-molecular-weight organogelator (LMOG), it also shows potential in creating supramolecular gels for drug delivery systems, where its self-assembly is driven by hydrogen bonding and dispersion forces . This surfactant is intended for research applications only in fields such as chemistry, biology, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H32NNaO3 B1603028 Sodium N-dodecanoyl-L-valinate CAS No. 37869-33-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;(2S)-2-(dodecanoylamino)-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO3.Na/c1-4-5-6-7-8-9-10-11-12-13-15(19)18-16(14(2)3)17(20)21;/h14,16H,4-13H2,1-3H3,(H,18,19)(H,20,21);/q;+1/p-1/t16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWBTMYWRIIMEJ-NTISSMGPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC(C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191302
Record name N-Dodecanoyl valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37869-33-3
Record name N-Dodecanoyl valinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037869333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecanoyl valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Approaches for Research Applications

Established Synthetic Pathways for N-dodecanoyl-L-valine and its Sodium Salt

The most common and well-established method for synthesizing N-acyl amino acids, including N-dodecanoyl-L-valine, is the Schotten-Baumann reaction. researchgate.netuni-duesseldorf.de This pathway involves the acylation of the amino acid with an acyl chloride in an alkaline aqueous medium.

The synthesis begins with the preparation of the acylating agent, dodecanoyl chloride (also known as lauroyl chloride). This is typically achieved by reacting lauric acid with a chlorinating agent like thionyl chloride. nih.gov The resulting dodecanoyl chloride is then reacted with L-valine.

In the Schotten-Baumann condensation, the L-valine precursor is used as its sodium salt (sodium L-valinate), which is prepared in situ by dissolving L-valine in an alkaline aqueous solution, such as sodium hydroxide (B78521). nih.govgoogle.com The dodecanoyl chloride is then added to this solution, leading to the formation of an amide bond between the dodecanoyl group and the amino group of L-valine. The reaction is typically carried out in a mixed solvent system, such as water-dioxane, to ensure the solubility of both the reactants and products. nih.gov The final product of this step is the sodium salt, Sodium N-dodecanoyl-L-valinate. To obtain the free acid form, N-dodecanoyl-L-valine, the reaction mixture is subsequently acidified. nih.gov

Table 1: Key Reactants in the Synthesis of N-dodecanoyl-L-valine

Reactant Role Precursor
L-Valine Amino acid backbone -
Lauric Acid Provides the dodecanoyl (acyl) chain -
Thionyl Chloride Chlorinating agent -
Dodecanoyl Chloride Acylating agent Lauric Acid

For research applications, achieving high yield and purity is paramount. Optimization of the Schotten-Baumann reaction conditions is therefore essential. Key parameters that are typically optimized include temperature, pH, and stoichiometry of the reactants. researchgate.net

Temperature: The acylation reaction is often exothermic. Maintaining a low temperature, for instance between 10-15°C, during the addition of the acyl chloride helps to control the reaction rate and minimize the hydrolysis of the acyl chloride and other potential side reactions. google.com

pH Control: The reaction is conducted under alkaline conditions. Maintaining the pH, often between 10.3 and 10.6, is critical. google.com This ensures that the amino group of L-valine is deprotonated and sufficiently nucleophilic to attack the acyl chloride, while also neutralizing the hydrochloric acid that is formed as a byproduct.

Stoichiometry: The molar ratio of the fatty acid chloride to the amino acid is carefully controlled, typically ranging from 1:1 to 1:1.03, to ensure complete conversion of the amino acid. google.com

Under these optimized conditions, conversion rates for the synthesis of N-acyl amino acids can exceed 95%. researchgate.net

Obtaining high-purity N-dodecanoyl-L-valine is critical for accurate research findings. The purification process typically begins after the synthesis is complete.

Acidification and Precipitation: The reaction mixture, which contains the sodium salt of the product, is acidified using a mineral acid such as aqueous hydrochloric acid. nih.gov This protonates the carboxylate group, causing the free N-dodecanoyl-L-valine, which has low solubility in acidic aqueous solutions, to precipitate out. This step effectively separates the product from water-soluble impurities. nih.gov

Filtration and Washing: The solid precipitate is collected by filtration. It is then washed with water to remove any remaining salts and water-soluble starting materials.

Recrystallization: For achieving the highest purity required for research samples, recrystallization is a common final step. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., heptane/tBuOMe) at an elevated temperature, and then allowed to cool slowly. nih.gov This process allows for the formation of well-defined crystals of the pure compound, leaving impurities behind in the solvent.

Synthesis of N-Acyl Amino Acid Derivatives for Structure-Activity Relationship Studies

The dodecanoyl (C12) group is a saturated 12-carbon acyl chain. Its length and degree of saturation can be modified to study their impact on the molecule's physicochemical properties. uni-duesseldorf.de Using the same synthetic pathways described above, dodecanoyl chloride can be replaced with other acyl chlorides derived from different fatty acids. nih.gov

Chain Length: Acyl chains of varying lengths (e.g., C8, C10, C14, C16, C18) can be used. nih.govnih.gov Shorter chains generally increase water solubility, while longer chains enhance lipophilicity.

Saturation: Unsaturated acyl chains, such as oleoyl (B10858665) (C18:1), can be introduced to study the effect of double bonds on the molecule's conformation and packing.

Table 2: Examples of Acyl Chain Modifications for SAR Studies

Acyl Group Source Fatty Acid Carbon Chain Saturation
Octanoyl Octanoic Acid C8 Saturated
Decanoyl Decanoic Acid C10 Saturated
Dodecanoyl (Lauroyl) Lauric Acid C12 Saturated
Tetradecanoyl (Myristoyl) Myristic Acid C14 Saturated
Hexadecanoyl (Palmitoyl) Palmitic Acid C16 Saturated
Octadecanoyl (Stearoyl) Stearic Acid C18 Saturated

The L-valine residue provides the molecule with its specific headgroup, characterized by an isopropyl side chain. By substituting L-valine with other amino acids, researchers can investigate the role of the headgroup's size, polarity, and charge on the molecule's function. nih.gov The synthesis of a series of N-dodecanoyl-L-amino acids allows for a systematic study of how the amino acid side chain influences properties like self-assembly and gel formation. nih.gov

For example, replacing the nonpolar, bulky isopropyl group of valine with the smaller methyl group of alanine, the secondary amine of proline, or the aromatic ring of phenylalanine allows for a direct comparison of the headgroup's structural impact. nih.gov

Table 3: Examples of Amino Acid Headgroup Alterations for SAR Studies

Amino Acid Side Chain (R-group) Key Characteristic
Glycine -H Smallest, achiral
Alanine -CH₃ Small, nonpolar
Valine -CH(CH₃)₂ Bulky, nonpolar
Leucine -CH₂CH(CH₃)₂ Larger, nonpolar
Phenylalanine -CH₂-Ph Aromatic, nonpolar
Proline -CH₂CH₂CH₂- (forms ring) Cyclic, secondary amine

Polymerization of N-dodecanoyl-L-valinate Analogs for Polysoap Research

The creation of polysoaps from N-dodecanoyl-L-valinate analogs involves a two-step process: first, the synthesis of a polymerizable monomer, often referred to as a "surfmer" (a portmanteau of surfactant and monomer), and second, the polymerization of this monomer. The research in this area has largely focused on introducing a terminal vinyl group into the acyl chain of the amino acid surfactant.

Synthesis of Polymerizable Monomers

The synthesis of the polymerizable monomer, N-undecylenyl-L-valine, is a crucial first step. This process typically involves the acylation of the amino acid L-valine with an unsaturated fatty acid chloride. A common method is the Schotten-Baumann reaction, where 10-undecenoyl chloride is reacted with L-valine in an alkaline aqueous solution. The presence of a base, such as sodium hydroxide, is essential to neutralize the hydrochloric acid byproduct and to deprotonate the amino group of the valine, rendering it nucleophilic.

The reaction can be summarized as follows:

Reactants: L-valine and 10-undecenoyl chloride

Solvent: Typically a biphasic system of water and an organic solvent (e.g., diethyl ether)

Base: Sodium hydroxide

Temperature: The reaction is often carried out at reduced temperatures (e.g., 0-5 °C) to control the exothermic nature of the acylation.

Following the reaction, the product, N-undecylenyl-L-valine, is typically isolated by acidification of the aqueous layer, which causes the carboxylic acid form of the surfmer to precipitate. The crude product can then be purified by recrystallization. To create the sodium salt form, which is more water-soluble and suitable for micellar polymerization, the purified N-undecylenyl-L-valine is treated with a stoichiometric amount of a base like sodium bicarbonate.

Polymerization of Surfmers

The polymerization of the resulting surfmer, sodium N-undecylenyl-L-valinate, is typically carried out via free-radical polymerization in an aqueous medium. The polymerization is often initiated above the critical micelle concentration (CMC) of the surfmer, a process known as micellar polymerization. In this technique, the surfmer molecules self-assemble into micelles, and the polymerization occurs within these organized structures.

A common initiator for this type of polymerization is a water-soluble radical initiator, such as potassium persulfate (K₂S₂O₈). The polymerization process can be outlined as follows:

Monomer: Sodium N-undecylenyl-L-valinate

Solvent: Deionized water

Initiator: Potassium persulfate

Temperature: The reaction is typically conducted at an elevated temperature (e.g., 60-70 °C) to induce the thermal decomposition of the initiator and generate the initiating radicals.

Atmosphere: The polymerization is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent inhibition of the radical polymerization by oxygen.

The resulting polymer, poly(sodium N-undecylenyl-L-valinate) [poly(L-SUV)], is a polysoap where the surfactant moieties are covalently linked together. This polymeric structure provides enhanced stability compared to conventional micelles, which are in dynamic equilibrium with their constituent monomers.

Research Findings and Characterization

Research into polysoaps derived from N-dodecanoyl-L-valinate analogs has focused on their unique properties and potential applications, particularly in separation science. The polymerized surfactant, poly(L-SUV), has been shown to be a versatile chiral selector in micellar electrokinetic capillary chromatography (MEKC). nih.gov

The table below summarizes the key components and conditions involved in the synthesis and polymerization of a representative N-dodecanoyl-L-valinate analog.

StageComponent/ConditionDescriptionTypical Value/Reagent
Monomer SynthesisAmino AcidThe chiral building block of the surfmer.L-valine
Acylating AgentProvides the hydrophobic tail with a terminal polymerizable group.10-undecenoyl chloride
Reaction TypeMethod for amide bond formation.Schotten-Baumann reaction
PurificationMethod to isolate the pure surfmer.Recrystallization
PolymerizationPolymerization TypeMechanism of polymer chain formation.Free-radical polymerization (micellar)
Monomer FormThe ionic form of the surfmer used in polymerization.Sodium N-undecylenyl-L-valinate
InitiatorSpecies that starts the polymerization chain reaction.Potassium persulfate (K₂S₂O₈)
SolventThe medium in which the polymerization is conducted.Water
Resulting PolymerThe final polysoap product.Poly(sodium N-undecylenyl-L-valinate)

The properties of the resulting polysoaps are influenced by factors such as the molecular weight of the polymer and the aggregation behavior of the micelles. Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy are used to confirm the structure of both the monomer and the polymer, while techniques like gel permeation chromatography (GPC) can be employed to determine the molecular weight and molecular weight distribution of the polysoap. The micellar properties, such as the CMC, of the monomeric surfmer are also important parameters that are typically determined using techniques like surface tensiometry or fluorescence spectroscopy.

Supramolecular Self Assembly and Aggregate Formation Mechanisms

Micellization Behavior in Aqueous and Mixed Solvent Systems

The formation of micelles is a fundamental property of surfactants like Sodium N-dodecanoyl-L-valinate. This process is characterized by the aggregation of surfactant molecules above a certain concentration to form colloidal particles. scribd.com

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. wikipedia.org For this compound and its derivatives, the CMC is typically determined by monitoring changes in the physical properties of the solution as a function of surfactant concentration. Common techniques include surface tensiometry, conductivity measurements, and fluorescence spectroscopy. nih.gov

For instance, the CMC of a series of sodium salts of N-dodecanoyl-L-amino acids has been studied, revealing a relationship between the surface activity and the hydrophobicity of the amino acid side chain. sci-hub.st These surfactants were found to form micellar structures in aqueous solutions. sci-hub.st The determination of CMC is crucial as it marks the point of significant change in properties like surface tension. wikipedia.org For example, the CMC for sodium dodecyl sulfate (B86663) (SDS), a widely studied surfactant, is approximately 8x10⁻³ mol/L in water at 25°C. wikipedia.org The CMC can be influenced by factors such as temperature, pressure, and the presence of other substances in the solution. wikipedia.org

A common method for determining the CMC involves plotting a physical property, such as surface tension, against the logarithm of the surfactant concentration and identifying the breakpoint in the curve. nepjol.info However, this visual method can be subjective. wikipedia.org More objective approaches, such as using the second derivative of the experimental data, have been proposed to provide a reliable determination of CMC across different measurement techniques. nih.gov

Table 1: Methods for Determining Critical Micelle Concentration (CMC)

Method Principle
Surface Tensiometry Measures the change in surface tension of the solution with increasing surfactant concentration. A sharp break in the plot of surface tension versus concentration indicates the CMC. nepjol.info
Conductivity Measures the electrical conductivity of the solution. The formation of micelles leads to a change in the slope of the conductivity versus concentration plot. nih.gov
Fluorescence Spectroscopy Utilizes a hydrophobic fluorescent probe that partitions into the micellar core. The change in the fluorescence properties of the probe is monitored to determine the CMC. asianpubs.org

The aggregation number represents the average number of surfactant molecules in a single micelle. This parameter, along with the characterization of the micellar microenvironment, provides insights into the structure and properties of the aggregates. Fluorescence probe techniques are widely used for these analyses. researchgate.net Probes like pyrene (B120774) and 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) are employed to study the micropolarity and microviscosity within the micelles. researchgate.netacs.org

For instance, in studies of mixed micelles, the mean micellar aggregation numbers can be determined using a static quenching method. nih.gov The microenvironment of the aggregates, including local viscosity, can be assessed through fluorescence anisotropy studies using probes like DPH. researchgate.net These studies have indicated that the formation of mixed micelles can lead to structures with a more dehydrated and less ordered core as the proportion of an ionic component increases. nih.gov

The process of micellization is governed by thermodynamic principles. The standard Gibbs free energy of micellization (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) can be calculated to understand the spontaneity and driving forces of the process. mdpi.com Generally, micellization is a spontaneous process, characterized by a negative ΔG°mic. scribd.com

Table 2: Thermodynamic Parameters of Micellization

Parameter Description Significance
ΔG°mic Gibbs Free Energy of Micellization A negative value indicates a spontaneous process. scribd.com
ΔH°mic Enthalpy of Micellization Represents the heat change during micelle formation. Can be positive (endothermic). iitkgp.ac.in
ΔS°mic Entropy of Micellization Represents the change in randomness. A large positive value is the main driving force for micellization due to the hydrophobic effect. scribd.com

Vesicle and Bilayer Self-Assembly Formation

In addition to micelles, this compound and its analogs can self-assemble into more complex structures like vesicles and bilayers under specific conditions.

The spontaneous formation of vesicles and bilayers is influenced by the molecular structure of the surfactant, particularly the balance between the hydrophilic head group and the hydrophobic tail. sci-hub.st For certain N-acyl amino acid surfactants, intermolecular hydrogen bonding between the amide groups plays a crucial role in promoting the formation of bilayer structures. acs.orgiitkgp.ac.in

For example, Sodium N-(4-n-dodecyloxybenzoyl)-L-valinate has been shown to spontaneously form bilayer vesicles in dilute aqueous solutions. iitkgp.ac.in Similarly, other N-acyl amino acid surfactants have been observed to initially form flat bilayer structures that subsequently transform into closed vesicles as the surfactant concentration increases. researcher.life The pH of the solution can also significantly affect the stability and structure of these self-assemblies. acs.orgiitkgp.ac.in For instance, some surfactant solutions may precipitate at acidic pH values. iitkgp.ac.in

The morphology of the self-assembled structures formed by this compound and its derivatives can be characterized using various microscopic techniques. Transmission electron microscopy (TEM) is a key method for visualizing these structures. nih.goviitkgp.ac.in

Studies on Sodium N-(4-dodecyloxybenzoyl)-L-valinate have revealed the formation of spherical vesicles with a bilayer structure at low concentrations. nih.gov At higher concentrations, more complex morphologies such as tubules, straps, and double helix ropes have been observed. nih.gov In the case of a related compound, Sodium N-(11-acrylamidoundecanoyl)-L-valinate, TEM has shown the presence of closed vesicles and twisted ribbons in aqueous solutions. researchgate.net Optical microscopy has also confirmed the existence of twisted ribbons and rope-like helical structures for this compound. researchgate.net The internal diameter of these vesicles can range from 30 to 70 nm. iitkgp.ac.in

Phase Transition Behavior of Bilayer Aggregates

Bilayer aggregates of N-acyl amino acid surfactants, including this compound, exhibit phase transitions in response to changes in temperature. These transitions can be studied using techniques such as temperature-dependent fluorescence anisotropy of probes like 1,6-diphenyl-1,3,5-hexatriene (DPH). researchgate.netacs.org The DPH probe is sensitive to the microviscosity of its environment within the bilayer, and changes in its fluorescence anisotropy can reveal the phase transition temperature of the self-assemblies. researchgate.netacs.org

Initially, at lower concentrations, these surfactants can form flat bilayer structures. As the concentration increases, these can transform into closed vesicles. researcher.life The stability and structure of these bilayer aggregates are also influenced by pH. researchgate.netacs.org For some N-acyl amino acid surfactants, intermolecular hydrogen bonding between the amide groups is a crucial factor in the formation of these microstructures in solution. acs.orgresearcher.life

In some systems, the addition of a long-chain alcohol can induce a phase transition from hemicylindrical aggregates to a mixture of flat sheets and swollen hemicylindrical aggregates, particularly below the critical micelle concentration. harvardapparatus.com This demonstrates the sensitivity of the aggregate morphology to the composition of the surrounding medium. harvardapparatus.com

Organogel and Hydrogel Formation Studies

This compound, as a low-molecular-weight gelator, has the capacity to form both organogels (in organic solvents) and hydrogels (in water). mdpi.com The gelation process is contingent on the solvent system and relies on the self-assembly of the gelator molecules into a three-dimensional network that immobilizes the solvent. mdpi.comsci-hub.se

In aqueous solutions, the formation of hydrogels is often driven by the hydrophobic effect, which encourages the aggregation of the nonpolar dodecanoyl chains to minimize contact with water. mdpi.com This, coupled with other intermolecular interactions, leads to the formation of fibrillar networks that entrap water molecules. nih.gov For instance, N-lauroyl-L-glutamic acid has been shown to form a supramolecular hydrogel that can act as a template for synthesizing nanostructures. mdpi.com The thermal reversibility of these hydrogels is a key characteristic, with the gel-to-sol transition temperature being a critical parameter. acs.org

In organic solvents, the formation of organogels is also a result of the self-assembly of the gelator molecules. mdpi.com The specific interactions leading to gelation can vary depending on the polarity of the solvent. In apolar solvents like toluene, transparent gels can be formed, while in polar solvents like water, the resulting gels are often opaque. mdpi.com The ability of these molecules to form gels is a result of a balance between solubility and precipitation, where the self-assembled structures are stable enough to form a network but not so stable that they crystallize out of solution. sci-hub.se

The concept of supramolecular synthons is crucial for understanding and designing gelators. sci-hub.senih.gov These are structural motifs defined by specific and recurring intermolecular interactions that can be reliably used to build larger supramolecular architectures. sci-hub.se For N-dodecanoyl-L-amino acid derivatives, crystallographic studies have been employed to identify these synthons in the solid state, providing insights into the interactions that may drive gel formation in solution. mdpi.com

Energy framework analysis has been utilized to study the gelling behavior of these low-molecular-weight gelators. mdpi.com This method helps in understanding the energetic contributions of different intermolecular interactions to the stability of the crystal lattice, which can be extrapolated to understand the forces driving self-assembly in gels. mdpi.com For a series of N-dodecanoyl-L-amino acid derivatives, it was found that the presence of carboxylic O–H and amide N–H groups significantly contributed to the crystal net energetics through strong coulombic interactions. mdpi.com In some cases, a cyclic supramolecular synthon, R44(20), stabilized by hydrogen bonds, was identified. mdpi.com

Table 1: Supramolecular Synthons and Interaction Energies in N-dodecanoyl-L-amino acid Derivatives. mdpi.com
CompoundPrimary Supramolecular MotifKey InteractionsTotal Interaction Energy (kJ/mol)
N-dodecanoyl-L-alanine (1-Ala)C(4) chain and R22(8) ringAmide-amide hydrogen bonds, Carboxylic acid dimers-55.6 (amide chain), -116 (acid dimer)
N-dodecanoyl-L-phenylalanine (3-Phe)-O–H···O(amide) hydrogen bond, N–H···O(acid) hydrogen bond-68.7 and -62.7
N-dodecanoyl-L-leucine (4-Leu)-O–H···O(amide) hydrogen bond-54.5
N-dodecanoyl-L-valine (5-Val)Cyclic R44(20) synthonHydrogen bonds-

The gels formed by this compound and related compounds are composed of self-assembled fibrillar networks (SAFiNs). mdpi.com These networks create the three-dimensional structure that entraps the solvent, leading to the gel state. sci-hub.se The formation of these fibrillar networks is often linked to the ability of the molecules to form hydrogen bonds. mdpi.com

Various microscopy techniques are employed to characterize the morphology of these fibrillar networks. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are commonly used to visualize the structure of the xerogels (dried gels). nih.gov These techniques have revealed that the networks can be composed of entangled ribbons, needles, or high-aspect-ratio flakes. iitkgp.ac.in For instance, in the case of L-phenylalanine, the hydrogel is composed of a fibrous network with widths ranging from 200 to 900 nm. nih.gov Atomic force microscopy (AFM) can also be used to observe the self-organized structures at interfaces, revealing helical aggregates on hydrophobic surfaces. acs.org

The chirality of the amino acid component can also play a role in the morphology of the self-assembled structures. For example, pure enantiomers of phenylalanine self-assemble into 1D nanofibers, while a racemic mixture forms crystalline flake-like structures. nih.gov

Intermolecular Interactions Governing Self-Assembly

The self-assembly of this compound is a complex process driven by a combination of non-covalent interactions. researchgate.netresearchgate.net These include hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.net

Hydrophobic interactions are a primary driving force for the self-assembly of amphiphilic molecules like this compound in aqueous environments. mdpi.comnih.gov The long dodecanoyl tail is nonpolar and tends to avoid contact with water molecules. This leads to the aggregation of the hydrophobic tails, forming the core of structures like micelles, vesicles, and bilayers. mdpi.comsemanticscholar.org

At low concentrations, these surfactants exist as individual molecules, but as the concentration increases, hydrophobic interactions drive their spontaneous self-assembly into thermodynamically stable aggregates. mdpi.com This process minimizes the contact between the nonpolar tails and water. mdpi.com In the context of gel formation, the hydrophobic effect is crucial for the initial aggregation of the gelator molecules, which then further organize into the fibrillar network through other interactions. sci-hub.senih.gov The interplay of hydrophobic forces with other non-covalent interactions, such as hydrogen bonding and π-π stacking (in aromatic derivatives), determines the final morphology of the self-assembled structures, which can range from spherical vesicles to tubules, ropes, and rods. nih.gov

Contributions of Hydrogen Bonding (Amide and Headgroup)

Hydrogen bonding is a primary driver in the self-assembly of N-acyl amino acid surfactants. iitkgp.ac.inresearchgate.net These interactions occur at two key locations within the this compound molecule: the amide linkage and the carboxylate headgroup.

Amide Group Hydrogen Bonding : The secondary amide (–CONH–) group present in the structure is a potent site for intermolecular hydrogen bonding. sci-hub.st The amide proton (N–H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This interaction between amide groups of adjacent surfactant molecules is a significant factor that promotes molecular association, leading to the formation of stable, ordered structures like bilayers and vesicles. iitkgp.ac.inacs.orgnih.gov Studies on similar N-acyl amino acids have shown that this intermolecular H-bonding is responsible for the formation of dimers and contributes to the close packing of molecules at interfaces and within aggregates. chalmers.setandfonline.com The strength of this interaction is reflected in the thermodynamic parameters of micellization. iitkgp.ac.in

Headgroup Hydrogen Bonding : The carboxylate headgroup (–COO⁻Na⁺) and its protonated form (–COOH) also participate in hydrogen bonding. In aqueous solutions, particularly at a pH close to the pKa of the carboxyl group, the formation of "acid-soap" dimers can occur. iitkgp.ac.in This involves a hydrogen bond between a protonated carboxylic acid and a deprotonated carboxylate group of two different surfactant molecules. This dimerization effectively reduces the net charge per unit area, thereby decreasing the electrostatic repulsion between headgroups and facilitating more favorable packing into larger aggregates like vesicles. iitkgp.ac.inresearchgate.net

The table below summarizes the key hydrogen bonding interactions and their established effects on the self-assembly of N-acyl amino acid surfactants.

Interaction SiteType of H-BondConsequence in Self-AssemblyReferences
Amide Linkage Intermolecular N-H···O=CPromotes close packing, enhances aggregate stability, facilitates bilayer/vesicle formation. chalmers.se, tandfonline.com, iitkgp.ac.in, acs.org
Carboxylate Headgroup Intermolecular O-H···⁻O=C (Acid-Soap Dimer)Reduces electrostatic repulsion, lowers the critical aggregation concentration, favors vesicle formation over micelles. iitkgp.ac.in, researchgate.net
Headgroup-Water Surfactant···H₂OHydration of the polar headgroup, influences aggregate shape and size. tandfonline.com, sci-hub.st

Influence of Electrostatic and Steric Repulsions

Electrostatic Repulsion : As an anionic surfactant, the headgroup of this compound carries a negative charge at neutral and alkaline pH. chalmers.se The resulting electrostatic repulsion between the negatively charged carboxylate (–COO⁻) headgroups of adjacent molecules is a significant barrier to aggregation. chalmers.semdpi.com This repulsion increases the average area occupied by each molecule, counteracting the packing effects of hydrophobic interactions and hydrogen bonding. The magnitude of this repulsion is highly sensitive to pH; at lower pH values where the carboxyl group becomes protonated (–COOH), the repulsion is significantly reduced, favoring aggregation. mdpi.comresearchgate.net The presence of counterions (Na⁺) in the solution helps to screen the negative charges, mitigating the repulsive forces and lowering the critical micelle concentration (CMC). nih.gov

Steric Repulsion : Steric hindrance arises from the physical bulk of the molecular components. In this compound, the isopropyl side chain of the valine residue introduces significant steric bulk near the polar headgroup. This steric clash can prevent the surfactant molecules from packing tightly together. iitkgp.ac.in Studies comparing N-lauroyl glycinate (B8599266) (with a simple –H side chain) and N-lauroyl sarcosinate (with an N-methyl group) have demonstrated that even a small methyl group introduces steric hindrance that leads to looser packing and a higher minimum surface area per molecule (Amin). iitkgp.ac.in The larger isopropyl group of valine is expected to produce an even more pronounced steric effect, influencing the geometry and type of aggregate formed.

The influence of pH on the dominant interactions is outlined below.

pH RangeHeadgroup StateDominant Electrostatic InteractionImpact on AggregationReferences
Low pH Protonated (–COOH)Reduced RepulsionAggregation is favored. mdpi.com, researchgate.net
Neutral/High pH Deprotonated (–COO⁻)Strong RepulsionAggregation is hindered; smaller aggregates may be favored. chalmers.se, mdpi.com

Theoretical and Computational Modeling of Self-Assembly Processes

To gain deeper insight into the molecular-level forces and structures involved in self-assembly, researchers employ a range of theoretical and computational methods. These tools allow for the simulation of aggregate structures and the calculation of interaction energies that are often difficult to measure experimentally.

Molecular Dynamics Simulations of Aggregate Structures

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For N-acyl amino acid surfactants, MD simulations provide atomistic-level details on aggregate structure and dynamics. tandfonline.comnih.gov

Research employing MD simulations on similar surfactants has revealed several key findings:

Role of Hydrogen Bonds : Simulations have confirmed that intermolecular hydrogen bonds are a primary factor driving the close packing of surfactant molecules at air-water interfaces. chalmers.setandfonline.com

Aggregate Morphology : MD simulations can predict the likely shape and size of aggregates, such as spherical micelles or planar bilayers, by modeling the interactions between hundreds or thousands of surfactant and water molecules. ikifp.edu.plscilit.com

Counterion Distribution : The spatial distribution of sodium counterions around the negatively charged headgroups can be characterized. Simulations show that a significant fraction of counterions are tightly bound to the micellar surface, which is crucial for screening electrostatic repulsion. tandfonline.comnih.gov

Water Structure : The organization of water molecules at the aggregate-water interface, including the formation of cage-like water distributions around the headgroups, has been visualized through MD simulations. tandfonline.com

Influence of Molecular Structure : The effect of different amino acid side chains on molecular packing can be directly compared. For instance, simulations can quantify the increase in surface area per molecule caused by the steric hindrance of the valine side chain compared to a smaller one like alanine. ikifp.edu.plrsc.org

Finding from MD SimulationsSignificance for this compoundReferences
Hydrogen bonds are key to close packing.Confirms the importance of the amide group in driving stable aggregate formation. chalmers.se, tandfonline.com
Characterization of counterion binding.Explains how Na⁺ ions mitigate headgroup repulsion, enabling micellization. tandfonline.com, nih.gov
Quantification of surface area per molecule.Allows for a direct assessment of the steric impact of the valine side chain on aggregate packing. tandfonline.com, rsc.org
Visualization of hydration shells.Provides insight into the interaction between the polar headgroup and the solvent environment. tandfonline.com

Quantum Chemical Calculations of Intermolecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure of molecules and the nature of intermolecular forces from first principles. rsc.orgresearchgate.net These methods provide highly accurate information about the interactions governing the initial stages of self-assembly, such as dimer formation. chalmers.se

Key applications of quantum chemistry in this context include:

Optimized Molecular Geometry : Calculating the lowest-energy three-dimensional structure of the surfactant monomer. rsc.org

Partial Atomic Charges : Determining the distribution of charge within the molecule, which is essential for accurately modeling electrostatic interactions in MD simulations. rsc.org

Hydrogen Bond Energy : Quantifying the strength of the hydrogen bonds between amide groups or in acid-soap pairs, confirming their significant contribution to the stability of dimers and larger aggregates. chalmers.seacs.org

Molecular Orbitals : Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the chemical reactivity and interaction sites of the molecule. nih.gov

Calculation TypeInformation ObtainedRelevance to Self-AssemblyReferences
Density Functional Theory (DFT) Optimized geometry, partial charges, interaction energies.Provides accurate parameters for MD simulations and quantifies the strength of key interactions like H-bonds. chalmers.se, acs.org, rsc.org
COSMO (Continuum Solvation Models) Solvation effects, sigma-profiles.Models the interaction with the solvent and derives descriptors for electrostatic forces. rsc.org, preprints.org
Post-Hartree-Fock (e.g., MP2) Electron correlation energy, binding energy of dimers.Accurately calculates dispersion forces and the binding energy of molecular pairs. researchgate.net

Regular Solution Theory and Deviations from Ideal Behavior in Mixed Systems

While the focus so far has been on the pure surfactant, the behavior of this compound in mixed surfactant systems is of great practical importance. Regular Solution Theory (RST) is a thermodynamic model used to describe and predict the properties of such mixtures, particularly their deviation from ideal behavior. researchgate.netnumberanalytics.com

In an ideal mixture, the properties would be a simple mole-fraction-weighted average of the individual components. However, specific interactions between different surfactant types lead to non-ideal mixing. nih.gov RST introduces an interaction parameter, β, to quantify this deviation. researchgate.netscribd.com

Synergistic Interactions (β < 0) : A negative β value indicates a net attractive interaction between the different surfactant molecules in the mixed micelle. This attraction makes mixed micelle formation more favorable than in an ideal system, resulting in a critical micelle concentration (CMC) that is lower than predicted. researchgate.netnih.gov This is common in mixtures of anionic surfactants (like this compound) and nonionic or zwitterionic surfactants, where the presence of the nonionic species can reduce the electrostatic repulsion between the anionic headgroups. researchgate.netnih.gov

Antagonistic Interactions (β > 0) : A positive β value signifies a net repulsive interaction, making mixed micelle formation less favorable than in the ideal case.

Ideal Mixing (β = 0) : A β value of zero indicates that the interactions between the different surfactant types are no different from the interactions in the pure component micelles. nih.gov

RST allows for the calculation of key parameters of the mixed system, such as the composition of the micelles (which can differ from the bulk composition) and the activity coefficients of each component in the micellar phase. researchgate.net Experimental studies on mixtures of similar anionic amino acid surfactants with nonionic surfactants have consistently shown negative interaction parameters, indicating synergistic interactions and the formation of thermodynamically stable mixed micelles. researchgate.net

RST ParameterDescriptionSignificanceReferences
CMC *The critical micelle concentration of the mixed system.A value lower than the ideal CMC indicates synergism. nih.gov
β (Interaction Parameter) Quantifies the non-ideality of mixing in the micelle.β < 0 implies attractive interactions (synergism); β > 0 implies repulsive interactions (antagonism). researchgate.net, nih.gov, scribd.com
Xᵢ (Micellar Mole Fraction) The mole fraction of component i within the micelle.Can differ from the bulk mole fraction, indicating preferential incorporation of one surfactant into the micelle. researchgate.net

Interactions with Biological Systems in Research Settings

Solubilization and Stabilization of Membrane Proteins for Structural Studies

The study of membrane proteins, which play crucial roles in cellular function, is often hindered by their insolubility in aqueous solutions. Surfactants are essential for extracting these proteins from their native lipid environment and maintaining their structure and function for detailed analysis. caymanchem.com Sodium N-dodecanoyl-L-valinate has been identified as a useful surfactant for such purposes. chemicalbook.in

Mechanisms of Protein-Surfactant Interaction

The interaction between surfactants and proteins is a complex process governed by a combination of hydrophobic and electrostatic forces. nih.gov Initially, individual surfactant molecules may bind to the protein. As the surfactant concentration increases, they can form aggregates or micelles around the hydrophobic regions of the protein. nih.govlu.se This process is often cooperative, meaning that once a few surfactant molecules have bound, it becomes more favorable for others to join, leading to the formation of protein-surfactant complexes. nih.gov

In the case of this compound, its amphiphilic nature, with a hydrophobic dodecyl tail and a hydrophilic L-valine head group, drives its interaction with membrane proteins. yeserchem.com The hydrophobic tail partitions into the non-polar, lipid-interacting surfaces of the membrane protein, effectively shielding these regions from the aqueous solvent. caymanchem.com Simultaneously, the hydrophilic L-valine head groups face outward, rendering the entire protein-surfactant complex soluble in water. This formation of mixed micelles, where the surfactant molecules surround the protein, is a key mechanism for solubilization. etsu.eduthermofisher.com

Impact on Protein Structure and Function in Model Systems

A critical aspect of using surfactants for membrane protein studies is their ability to maintain the protein's native conformation and activity. While some harsh ionic detergents can denature proteins by disrupting internal protein-protein interactions, milder surfactants are sought to preserve structural integrity. thermofisher.comttuhsc.edu Amino acid-based surfactants are often considered to be mild. iitkgp.ac.in

The chirality of this compound, conferred by the L-valine head group, can play a role in its interaction with the complex, asymmetric structures of proteins. etsu.edu This can lead to more specific and less disruptive interactions compared to non-chiral surfactants. Research on various amino acid-based surfactants has shown their potential to stabilize proteins, sometimes even more effectively than commonly used non-ionic surfactants. pnas.org The goal is to create a solubilized environment where the membrane protein remains in a functionally active state, allowing for accurate structural and functional characterization. biorxiv.org

Fundamental Studies of Protein-Ligand Interactions

The interactions between proteins and their ligands are fundamental to nearly all biological processes. nih.gov Understanding these interactions is crucial for drug discovery and deciphering cellular mechanisms. nih.govplos.org this compound has found application in techniques designed to probe these molecular recognition events.

Exploration of Hydrophobic and Electrostatic Interactions with Molecular Targets

Protein-ligand binding is mediated by a combination of forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding. nih.gov The use of surfactants in these studies can help to dissect the contributions of these different forces. ijpsonline.com In techniques like micellar electrokinetic chromatography (MEKC), this compound forms chiral micelles that can interact with analytes. ijpsonline.comkyoto-u.ac.jp The separation of enantiomers (chiral molecules that are mirror images of each other) in the presence of these micelles provides insights into the nature of the interactions. ijpsonline.com For chiral recognition to occur, a combination of hydrophobic and electrostatic interactions, as well as hydrogen bonding, between the analyte and the chiral surfactant micelle appears to be important. ijpsonline.com The L-valinate head group, with its potential for hydrogen bonding, and the charged nature of the surfactant contribute to the electrostatic component of the interaction. ijpsonline.com

Application in Affinity Chromatography for Interaction Characterization

Affinity chromatography is a powerful technique for purifying proteins based on their specific binding to an immobilized ligand. thermofisher.com While this compound itself is not typically the immobilized ligand, its properties as a surfactant are relevant in the broader context of this technique, particularly when dealing with membrane proteins or when studying the influence of the solution environment on binding affinity. The use of additives in chromatography, including salts and surfactants, can modulate the binding and elution of proteins. nih.gov In MEKC, which is a related capillary electrophoresis technique, the use of chiral surfactants like this compound allows for the separation and characterization of chiral compounds based on their differential interactions with the micelles. tdl.orgresearchgate.net This provides a method for studying enantioselective interactions, which is a key aspect of understanding protein-ligand binding in many biological systems. tdl.org

Association with Other Biomolecules and Polyelectrolytes

The interactions of this compound are not limited to proteins. As a surfactant, it can associate with a variety of other biomolecules and synthetic polymers, particularly those with charged or hydrophobic regions.

Studies on similar amino acid-based surfactants have shown that they can interact with polyelectrolytes and other biomolecules like DNA. acs.orgnih.gov These interactions are driven by a combination of electrostatic forces between the charged headgroup of the surfactant and charged groups on the polymer or biomolecule, as well as hydrophobic interactions involving the surfactant tail. nih.gov For instance, cationic amino acid-based surfactants have been shown to effectively condense DNA. acs.org While this compound is anionic, the principles of electrostatic and hydrophobic interactions still govern its association with positively charged biomolecules or polyelectrolytes. nih.gov Furthermore, the ability of amino acid-based surfactants to form various self-assembled structures, such as vesicles and micelles, can be influenced by and can influence their interactions with other molecules in solution. researchgate.netmdpi.comresearchgate.net

Micelle-Peptide Association Studies using Biophysical Techniques

N-acyl amino acid surfactants like this compound are known to form aggregates such as micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). sci-hub.st For Sodium N-lauroylvalinate, the CMC has been reported to be 7.0 mM at 25°C. researchgate.net These micelles present a hydrophobic core and a hydrophilic surface, creating a microenvironment that can interact with other molecules, such as peptides.

The interaction between surfactant micelles and peptides is a subject of significant research, often studied using biophysical techniques like circular dichroism and fluorescence spectroscopy. While extensive research has been conducted on model surfactants like Sodium Dodecyl Sulfate (B86663) (SDS), the principles apply to N-acyl amino acid surfactants as well. Studies show that surfactants can induce conformational changes in peptides. nih.gov For instance, the interaction with an SDS micelle is known to induce helical folding in a variety of proteins and peptides that are otherwise non-helical in solution. nih.gov This is attributed to the association of the peptide's hydrophobic residues with the micelle's core and the interaction of charged residues with the micelle surface.

The association is driven by a combination of hydrophobic and electrostatic interactions. The hydrophobic dodecanoyl tail of this compound can interact with nonpolar side chains of amino acids in a peptide, while the negatively charged carboxylate headgroup can interact with positively charged residues. These interactions can lead to the formation of stable micelle-peptide complexes, influencing the peptide's structure and stability. nih.govmdpi.com The specific nature of the amino acid headgroup, in this case, L-valine, can also introduce chiral recognition effects that influence the interaction. sci-hub.st

Table 1: Critical Micelle Concentration (CMC) of Related N-Lauroyl Amino Acid Surfactants

SurfactantCMC (mM) at 25°CReference
Sodium N-lauroylvalinate7.0 researchgate.net
Sodium N-lauroylalaninate11.7 researchgate.net
Sodium N-lauroyl sarcosinate14-16 researchgate.net
Sodium N-lauroyl glycinate (B8599266)~23 researchgate.net

Interaction with Polyelectrolytes and Related Colloidal Systems

The interaction between ionic surfactants and oppositely charged polyelectrolytes in aqueous solutions is a well-documented phenomenon driven primarily by electrostatic attraction and cooperative hydrophobic interactions. doi.orgmdpi.com As an anionic surfactant, this compound is expected to interact strongly with cationic polyelectrolytes.

This interaction typically begins at a surfactant concentration far below its CMC, known as the critical aggregation concentration (CAC). doi.orgjst.go.jp The process generally involves:

Initial Binding: The anionic headgroups of the surfactant bind to the cationic sites on the polyelectrolyte chain.

Cooperative Aggregation: As more surfactant molecules bind, their hydrophobic tails associate, leading to the formation of micelle-like aggregates along the polymer chain. This is a cooperative process, where the formation of an initial aggregate promotes further surfactant binding nearby.

Complex Formation: This can lead to the formation of various structures, from soluble complexes to insoluble precipitates (coacervates), depending on factors like concentration, charge density, and ionic strength. doi.orgjst.go.jp

Studies on systems like ionene polycations and sodium dodecyl sulfate (SDS) show that these interactions can dramatically alter the solution's properties, such as viscosity. doi.org The formation of inter-polymer aggregates via surfactant bridging can lead to a significant increase in viscosity, which may decrease upon further addition of surfactant past the point of charge neutralization, as surfactant micelles begin to form freely in the solution. doi.org Research on amphiphilic block polyelectrolytes interacting with surfactants further confirms the formation of mixed micelles, which can alter the size and viscosity of the aggregates. mdpi.com While direct studies on this compound are limited, its behavior can be inferred from the general principles established for other anionic N-acyl amino acid surfactants. bohrium.comnih.gov

Enzymatic Activity Studies in Model Systems

The presence of surfactants can significantly influence enzymatic reactions. They can affect the enzyme's structure, stability, and activity, and their compatibility with enzyme assays is a critical consideration in biochemical research.

Influence on Enzyme Synthesis and Activity in vitro

Surfactants can modulate enzyme activity through several mechanisms. They can cause conformational changes, leading to denaturation and loss of activity, or in some cases, enhance activity by altering the substrate's solubility or the enzyme's conformation favorably. The interaction is highly specific to the enzyme, the surfactant, and the reaction conditions.

While the enzymatic synthesis of N-acyl amino acids is a field of active research, focusing on enzymes like aminoacylases and lipases, the effect of these surfactants on other enzymes is also studied. d-nb.infonih.gov For example, research into laundry formulations has involved molecular docking studies to assess the interaction between surfactants and enzymes like savinase, indicating that N-acyl amino acid surfactants can have comparable interactions to traditional surfactants like SDS. researchgate.net A patent for nasal drug delivery formulations mentions that N-dodecanoyl-L-valinate is a component in systems where trace elements like copper and zinc are used to reduce the enzymatic activity of proteolytic enzymes, suggesting an interplay between the surfactant, metal ions, and enzyme function. google.com

In some contexts, the goal is to create systems where the enzyme's stability is increased. Entrapping enzymes in hydrogels formed by amino acid derivatives is one such approach, which has been shown to retain enzyme activity even at high temperatures. mdpi.com

Compatibility with Enzyme Assays in Biochemical Research

The presence of surfactants is a known interference in many common protein and enzyme assays. thermofisher.com This is a critical consideration when designing and performing biochemical experiments.

Colorimetric Assays: Many total protein quantification methods, which are often a prerequisite for enzyme activity assays, are incompatible with surfactants. For example, Coomassie dye-based assays (e.g., the Bradford assay) are generally incompatible with surfactants like SDS because the detergent causes the reagent to precipitate. thermofisher.com In contrast, the bicinchoninic acid (BCA) assay shows much better compatibility with samples containing surfactants. thermofisher.com

Enzymatic Assays: Surfactants can directly inhibit or activate the enzyme being assayed, leading to inaccurate measurements. They can also interfere with the detection method, for instance, by quenching a fluorescent signal or reacting with a colorimetric reagent.

Therefore, validating an enzyme assay in the presence of a specific surfactant like this compound is essential. This often involves running appropriate controls to quantify the surfactant's effect on the assay components. If interference is significant, researchers may need to remove the surfactant before the assay or select an alternative assay method that is known to be compatible. For the analysis of N-acyl amino acid surfactants themselves, specific methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are often developed, sometimes requiring derivatization to improve detection. mdpi.com

Table 2: General Compatibility of Anionic Surfactants with Common Protein Assays

Assay MethodPrincipleGeneral Compatibility with Anionic Surfactants
Bradford (Coomassie Dye)Dye-bindingPoor (causes reagent precipitation) thermofisher.com
BCA (Bicinchoninic Acid)Copper reductionGood (compatible with up to 5% surfactant) thermofisher.com
LowryCopper reduction & Folin-Ciocalteu reagentModerate (some interference) thermofisher.com

Applications in Advanced Analytical and Separation Sciences Research

Chiral Separation using Micellar Electrokinetic Chromatography (MEKC)

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes micelles as a pseudostationary phase. In chiral MEKC, the addition of a chiral surfactant like sodium N-dodecanoyl-L-valinate to the running buffer enables the separation of enantiomers.

This compound functions as a chiral selector in MEKC by forming chiral micelles. researchgate.net These micelles create a chiral environment within the capillary. Enantiomers of a racemic compound interact differently with these chiral micelles, leading to differences in their partitioning between the aqueous mobile phase and the micellar pseudostationary phase. This differential interaction results in distinct migration times for each enantiomer, allowing for their separation. researchgate.net The chiral recognition is attributed to the steric effects of the amino acid residue (L-valine) in the surfactant molecule. researchgate.net This compound has been successfully used for the enantiomeric separation of various derivatives of amino acids. bio-rad.comspringernature.com

The efficiency and resolution of chiral separations using this compound in MEKC are highly dependent on several experimental parameters. The optimization of these parameters is crucial for achieving baseline separation of enantiomers.

pH: The pH of the background electrolyte influences the charge of both the analyte and the micelle, thereby affecting electrostatic interactions and, consequently, the separation selectivity. For instance, in the separation of basic, acidic, and neutral racemates using related polymerized surfactants, pH was a critical parameter studied to optimize chiral resolution. nih.gov

Concentration of Chiral Selector: The concentration of this compound directly impacts the amount of the micellar phase available for interaction with the analytes. Increasing the surfactant concentration can enhance the resolution up to a certain point, beyond which it may lead to issues like increased current and Joule heating. nih.govnih.gov

Additives: The addition of organic modifiers, such as methanol, and other agents, like urea, to the micellar solution has been shown to improve resolution and peak shapes for certain analytes, such as phenylthiohydantoin (PTH)-DL-amino acids. nih.govspringernature.comnih.gov The addition of an achiral surfactant like sodium dodecyl sulfate (B86663) (SDS) can also enhance enantioselectivity. nih.gov

A systematic approach, often involving experimental designs like central composite design, can be employed to find the optimal conditions for separation by studying the effects of variables such as pH and surfactant concentration. nih.gov

This compound and its polymerized counterparts have demonstrated versatility in the enantiomeric resolution of a wide range of compound classes in MEKC.

Amino Acid Derivatives: It has been effectively used for the optical resolution of phenylthiohydantoin (PTH)-amino acids and N-(3,5)-dinitrobenzoyl-o-isopropyl ester derivatized amino acids. bio-rad.comoup.com

Drugs: The polymerized form, poly(sodium N-undecylenyl-L-valinate), has been successful in the chiral separation of various acidic and basic drugs. researchgate.netresearchgate.net This includes coumarinic anticoagulant drugs. researchgate.net

Atropisomers: Neutral atropisomers such as (±)-1,1'-bi-2-naphthol and Tröger's base have been successfully resolved. researchgate.net

Binaphthyl Derivatives: Vesicles formed from a related surfactant, sodium N-(4-n-dodecyloxybenzoyl)-L-valinate, have shown high resolution for binaphthyl derivatives like (±)-1,1'-bi-(2-naphthol) (BOH), (±)-1,1'-binaphthyl-2,2'-diamine (BDA), and (±)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP). iitkgp.ac.in

The table below summarizes the resolution of selected binaphthyl derivatives using vesicles of sodium N-(4-n-dodecyloxybenzoyl)-L-valinate (SDLV) as a chiral selector in MEKC. iitkgp.ac.in

CompoundResolution (Rs)
(±)-1,1'-bi-(2-naphthol) (BOH)5.23
(±)-1,1'-binaphthyl-2,2'-diamine (BDA)1.98
(±)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate (BNP)2.71

Polymerized Chiral Surfactants in Electrokinetic Chromatography Research

To overcome some limitations of monomeric surfactants in MEKC, such as the dynamic equilibrium between monomers and micelles, polymerized chiral surfactants have been developed. These polymers, also known as molecular micelles, offer enhanced stability and have shown improved performance in chiral separations. acs.orgacs.org

Poly(sodium N-undecenoyl-L-valinate) is synthesized from its monomeric precursor, sodium N-undecenoyl-L-valinate. The synthesis involves the polymerization of the monomer, which contains a terminal double bond in its undecenoyl chain. This polymerization creates covalent bonds between the surfactant monomers, resulting in a stable polymeric structure. acs.org

Characterization of these polymers is crucial to understand their properties and performance in separations. Techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the disappearance of the double bond proton signals, indicating successful polymerization. acs.org

Elemental Analysis: To determine the purity of the synthesized polymer. acs.org

Fluorescence Spectroscopy and Pulsed Field Gradient NMR (PFG-NMR): To study the structure and size of the polymerized micelles and how they are affected by the concentration at which polymerization occurs. researchgate.net

Polymerized chiral surfactants have demonstrated several advantages over their monomeric counterparts, leading to enhanced chiral selectivity and separation efficiency. researchgate.netacs.org

Improved Chiral Recognition: The covalent linking of surfactant monomers eliminates the dynamic monomer-micelle equilibrium, which can simplify and enhance the binding process between the analyte and the micelle, leading to improved chiral recognition. acs.org In a comparative study, poly(sodium N-undecylenyl-L-valine-valine) showed significantly enhanced chiral recognition compared to poly(sodium N-undecylenyl-L-valine). nih.gov

Higher Efficiency: Separations using polymerized surfactants can result in higher efficiencies and better resolutions. nih.gov

Versatility: Poly(sodium N-undecylenyl-L-valinate) has proven to be a versatile chiral selector, effective over a wide pH range (5.6-11) for separating acidic, basic, and neutral compounds. researchgate.netresearchgate.net

Research has shown that at equivalent monomer concentrations, the choice between different polymerized surfactants can affect the migration factors of enantiomers. For example, cationic enantiomers had larger migration factors with poly(L-SUV) than with poly(L-SUVV), while the reverse was true for anionic enantiomers. nih.gov This highlights the tunability of these systems for specific separation challenges.

The table below presents a comparison of migration factors for cationic and anionic enantiomers with two different polymeric surfactants. nih.gov

Enantiomer TypePoly(L-SUV) Migration FactorPoly(L-SUVV) Migration Factor
CationicLargerSmaller
AnionicSmallerLarger

Spectroscopic and Chromatographic Methods for Characterization in Research

The precise characterization of this compound is fundamental to its application in research, particularly in fields like chiral separations where its structural integrity and purity are paramount. Spectroscopic and spectrometric techniques are indispensable tools for verifying the molecular structure, confirming molecular weight, and identifying the functional groups that dictate its chemical behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to obtain detailed information about the structure of this compound. Both ¹H and ¹³C NMR are employed to confirm the covalent framework of the molecule, ensuring the correct assembly of the dodecanoyl tail, the valine headgroup, and the connecting amide linkage.

In research settings, ¹H NMR spectra provide confirmation by identifying signals corresponding to all the distinct protons in the molecule. This includes the terminal methyl group of the fatty acid chain, the long chain of methylene (B1212753) (-(CH₂)₁₀-) groups, the α-protons adjacent to the carbonyl groups, the characteristic protons of the valine residue (α-H, β-H, and γ-CH₃), and the amide (N-H) proton.

Furthermore, NMR is instrumental in studying the aggregation behavior and intermolecular interactions of the surfactant in solution. Studies on related N-acyl amino acids have shown that the chemical shifts of the amide proton and carbonyl carbons are often concentration-dependent. dokumen.pubscribd.com This dependency provides evidence of intermolecular hydrogen bonding, a key driving force in the formation of micelles and other supramolecular structures. dokumen.pubscribd.com Advanced 2D NMR techniques, such as Rotating Frame Overhauser Effect Spectroscopy (ROESY), can be used to probe the spatial proximity of different parts of the molecule, offering insights into the conformation and packing within a micellar aggregate.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

ProtonsExpected Chemical Shift (δ, ppm)
Terminal -CH₃ (dodecanoyl)~0.88 (t)
Methylene chain -(CH₂)₈-~1.2-1.4 (m)
-CH₂-CH₂-C=O~1.6 (m)
-CH₂-C=O~2.2 (t)
Isopropyl -CH(CH₃)₂ (valine)~0.9-1.0 (d)
Isopropyl -CH(CH₃)₂ (valine)~2.1 (m)
α-CH (valine)~4.2-4.4 (dd)
Amide N-H~6.5-7.5 (d)

Note: Shifts are approximate and can vary based on solvent and concentration. t=triplet, m=multiplet, d=doublet, dd=doublet of doublets.

Mass spectrometry (MS) is a critical analytical technique for validating the molecular weight of this compound and confirming its elemental composition. The empirical formula of the compound is C₁₇H₃₂NNaO₃, corresponding to a molecular weight of 321.43 g/mol .

Soft ionization techniques, particularly Electrospray Ionization (ESI), are commonly coupled with mass spectrometry (ESI-MS) for the analysis of surfactants. This method allows the molecule to be ionized with minimal fragmentation, enabling the clear observation of the molecular ion. In ESI-MS analysis, this compound can be detected in both positive and negative ion modes.

In negative ion mode, the spectrum is expected to show a prominent peak corresponding to the N-dodecanoyl-L-valinate anion [M-Na]⁻ at a mass-to-charge ratio (m/z) of approximately 298.4. In positive ion mode, detection of the protonated molecule [M-Na+2H]⁺ at m/z 300.4 or the sodium adduct of the free acid [M-Na+2Na]⁺ at m/z 322.4 may be observed. The accurate mass measurement provided by high-resolution mass spectrometry can confirm the elemental composition with high confidence. This validation is essential for confirming the identity of the synthesized compound before its use in further applications, such as in micellar electrokinetic chromatography. oup.com

Table 2: Expected m/z Values in ESI-MS for this compound

Ion SpeciesFormulaCalculated m/zIonization Mode
N-dodecanoyl-L-valinate anion[C₁₇H₃₂NO₃]⁻298.24Negative
Protonated free acid[C₁₇H₃₃NO₃]⁺300.25Positive
Sodium adduct of free acid[C₁₇H₃₂NNaO₃]⁺322.23Positive

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable method used to verify the presence of key functional groups within the this compound molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies characteristic of the molecule's chemical bonds.

The FT-IR spectrum of this compound provides a unique fingerprint, confirming its identity and structural features. The most important absorptions include those from the long alkyl chain, the secondary amide linkage, and the terminal carboxylate group. The presence of strong C-H stretching bands confirms the dodecanoyl tail. The amide group is identified by its characteristic N-H stretching vibration and its two carbonyl-related bands, Amide I (primarily C=O stretch) and Amide II (a mix of N-H bend and C-N stretch). The deprotonated carboxylic acid (carboxylate) group is confirmed by its strong asymmetric and symmetric stretching vibrations. The positions of these bands, particularly the amide bands, can also provide information about intermolecular hydrogen bonding within the material.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
N-H StretchAmide (-CONH-)~3300
C-H Asymmetric/Symmetric StretchAlkyl chain (-CH₂, -CH₃)~2955, 2920, 2850
C=O Stretch (Amide I)Amide (-CONH-)~1640
C=O Asymmetric StretchCarboxylate (-COO⁻)~1600-1550
N-H Bend (Amide II)Amide (-CONH-)~1540
C=O Symmetric StretchCarboxylate (-COO⁻)~1400

Biodegradation and Environmental Fate Research

Microbial Degradation Pathways and Mechanisms

The biodegradation of N-acyl amino acid surfactants, such as Sodium N-dodecanoyl-L-valinate, is primarily accomplished through microbial activity. The fundamental degradation pathway involves the enzymatic cleavage of the amide bond that links the fatty acid (dodecanoyl) and the amino acid (valine) components.

Utilization as Carbon and Nitrogen Sources by Microorganisms

Microorganisms can utilize the constituents of this compound as essential nutrients for growth. The dodecanoyl (lauroyl) group serves as a rich carbon and energy source, while the L-valinate moiety provides both carbon and nitrogen. nih.gov

Upon cleavage of the amide bond, the liberated lauric acid can enter the β-oxidation pathway, a central metabolic process where fatty acids are broken down to produce acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for energy production or be used in various biosynthetic pathways. The L-valine, being an amino acid, can be deaminated, and its carbon skeleton can enter central metabolic pathways. libretexts.org The amino group provides a source of nitrogen for the synthesis of other amino acids, nucleic acids, and essential nitrogen-containing compounds within the microbial cell. nih.gov

Nutrient SourceMetabolic PathwayPrimary Function for Microorganism
Dodecanoyl (Lauric Acid)β-oxidationCarbon and energy source
L-ValinateDeamination, Carbon skeleton metabolismCarbon and nitrogen source

Identification of Degradation Products and Intermediates (e.g., fatty acids)

The primary degradation products resulting from the initial microbial action on N-acyl amino acid surfactants are the constituent fatty acid and amino acid. In the case of this compound, these would be dodecanoic acid (lauric acid) and L-valine.

Research on analogous compounds, such as sodium lauroyl sarcosinate, confirms this degradation pattern, where it is metabolized into lauric acid and sarcosine (B1681465) (N-methylglycine). regulations.govcosmeticsinfo.org These initial degradation products are then further metabolized by microorganisms. Lauric acid is degraded through β-oxidation, while L-valine is catabolized through pathways common to branched-chain amino acids. libretexts.orgresearchgate.net

Initial CompoundPrimary Degradation ProductsFurther Metabolic Fate
This compoundDodecanoic Acid (Lauric Acid)β-oxidation
L-ValineAmino acid catabolism

Factors Influencing Biodegradability in Laboratory Environments

The rate and extent of biodegradation of surfactants like this compound in laboratory settings are influenced by several key factors. These include the chemical structure of the surfactant, the nature of the microbial population, and various environmental conditions.

The linear alkyl chain of the dodecanoyl group generally confers high biodegradability. Surfactants with linear, unbranched hydrophobic chains are more readily degraded by microorganisms than those with branched chains. chemicalproductsokc.com The presence of an easily hydrolyzable amide bond also contributes to the biodegradability of N-acyl amino acid surfactants. mdpi.com

Environmental parameters play a crucial role. Optimal conditions of temperature, pH, and nutrient availability (in addition to the surfactant itself) will enhance microbial activity and, consequently, biodegradation rates. The presence of a diverse and adapted microbial inoculum is also critical for efficient degradation. nih.gov

FactorInfluence on Biodegradability
Chemical Structure
Alkyl ChainLinear chains are more readily biodegradable.
Linkage TypeAmide bonds are susceptible to enzymatic cleavage.
Environmental Conditions
TemperatureAffects microbial metabolic rates.
pHInfluences enzyme activity and microbial growth.
Nutrient AvailabilityEssential for microbial proliferation.
Microbial Factors
InoculumA diverse and adapted microbial community enhances degradation.

Constitutive Versus Inducible Enzymatic Systems in Biodegradation

The enzymes responsible for the biodegradation of surfactants can be either constitutive or inducible. Constitutive enzymes are produced by microorganisms at a constant level, regardless of the presence of a specific substrate. quora.com In contrast, inducible enzymes are synthesized in response to the presence of a specific substrate, which acts as an inducer. quora.com

In the context of surfactant biodegradation, some microorganisms may possess constitutive enzymes, such as amidases or proteases, that can hydrolyze the amide bond of this compound. This would allow for immediate degradation upon exposure to the compound.

Alternatively, the presence of this compound or its initial degradation products may induce the synthesis of specific enzymes required for its breakdown. For instance, the fatty acid component (dodecanoic acid) could induce the expression of genes encoding enzymes of the β-oxidation pathway. Similarly, the presence of L-valine could induce the synthesis of enzymes involved in its specific catabolic pathway. The expression of enzymes for the degradation of some amino acids is known to be substrate-inducible in certain bacteria. researchgate.net

Determining whether the enzymatic system for the degradation of this compound is primarily constitutive or inducible would require specific gene expression studies in relevant microbial isolates.

Enzyme SystemCharacteristicsImplication for Biodegradation
Constitutive Produced continuously at a constant level.Immediate onset of degradation upon exposure.
Inducible Synthesized in response to a specific substrate.A lag phase may occur before significant degradation begins, as the necessary enzymes are being synthesized.

Advanced Characterization Techniques Employed in Fundamental Research

Surface Tension and Interfacial Property Measurements

Surface tension measurements are fundamental to characterizing the interfacial activity of surfactants like Sodium N-dodecanoyl-L-valinate. This technique measures the force per unit length at the interface between the surfactant solution and air, typically using methods like the du Noüy ring or Wilhelmy plate method. nih.goverau.edu As the concentration of this compound in an aqueous solution increases, the surfactant molecules adsorb at the air-water interface, leading to a decrease in surface tension. erau.edu

This reduction continues until the interface becomes saturated with surfactant monomers. At this point, the monomers begin to self-assemble into aggregates, such as micelles, in the bulk solution. The concentration at which this occurs is known as the critical micelle concentration (CMC). wikipedia.org Beyond the CMC, the surface tension of the solution remains relatively constant, as any additional surfactant molecules preferentially form new micelles rather than further populating the interface. erau.eduwikipedia.org The CMC is a crucial parameter, indicating the surfactant's efficiency. A lower CMC value signifies that less surfactant is needed to saturate the interface and form micelles. For N-acyl amino acid surfactants, the CMC is influenced by factors such as the length of the alkyl chain, the nature of the amino acid headgroup, temperature, and the presence of electrolytes. wikipedia.orgresearchgate.net

By analyzing the surface tension isotherm (a plot of surface tension versus the logarithm of surfactant concentration), other important interfacial properties can be determined using the Gibbs adsorption isotherm equation. These include the maximum surface excess concentration (Γmax), which represents the maximum packing density of surfactant molecules at the interface, and the minimum surface area per molecule (Amin), which is the area each molecule occupies at the saturated interface. researchgate.net

Table 1: Interfacial Properties of Amino Acid-Based Surfactants

Property Description Typical Method of Determination
Critical Micelle Concentration (CMC) The concentration at which surfactant monomers begin to form micelles in the bulk solution. wikipedia.org Tensiometry, Conductometry, Fluorimetry researchgate.netresearchgate.net
Surface Tension at CMC (γCMC) The minimum surface tension value achieved at and above the CMC. Tensiometry erau.edu
Maximum Surface Excess (Γmax) The maximum concentration of surfactant molecules adsorbed per unit area at the interface. researchgate.net Calculated from surface tension data via the Gibbs adsorption equation. researchgate.net

| Minimum Area per Molecule (Amin) | The average area occupied by a single surfactant molecule at the saturated interface. researchgate.net | Calculated from Γmax. researchgate.net |

This table is illustrative, based on general principles for N-acyl amino acid surfactants.

Fluorescence Spectroscopy (Probe Methods, Anisotropy)

Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation and microstructure of micelles formed by this compound. This method often employs fluorescent probes, such as pyrene (B120774), which have photophysical properties that are sensitive to the polarity of their immediate environment. nih.gov

In the probe method, a hydrophobic probe like pyrene is introduced into the surfactant solution. In the aqueous bulk phase, pyrene exhibits a characteristic fluorescence emission spectrum. nih.gov As surfactant micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. nih.gov This transfer from a polar (water) to a nonpolar (hydrocarbon core) environment causes distinct changes in the pyrene emission spectrum, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3). nih.govscielo.br A decrease in the I1/I3 ratio indicates a less polar environment, providing a clear signal for the onset of micellization. nih.gov The concentration at which this change begins can be used to determine the CMC. Furthermore, the final I1/I3 value within the micelles offers a quantitative measure of the micropolarity of the micellar core. iitkgp.ac.in

Fluorescence quenching studies can be used to determine the micelle aggregation number (Nagg), which is the average number of surfactant molecules in a single micelle. In this experiment, a fluorescent probe and a quencher are solubilized within the micelles. The rate at which the quencher deactivates the probe's fluorescence is measured and analyzed using time-resolved fluorescence decay models to calculate Nagg. scielo.br

Fluorescence anisotropy (or polarization) measurements provide insights into the microviscosity or rigidity of the micellar interior. A fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), is incorporated into the micelles. The probe is excited with polarized light, and the polarization of the emitted light is measured. The degree of depolarization is related to the rotational freedom of the probe within the micelle. A higher anisotropy value suggests a more constrained environment, indicating a higher microviscosity or a more ordered packing of the surfactant tails within the aggregate. researchgate.netacs.org

Light Scattering Techniques (Dynamic Light Scattering, Static Light Scattering)

Light scattering techniques are non-invasive methods essential for determining the size, shape, and molar mass of the aggregates formed by this compound in solution.

Dynamic Light Scattering (DLS) , also known as Photon Correlation Spectroscopy (PCS), is used to measure the size of particles in suspension, such as micelles and vesicles. malvernpanalytical.comssau.ru In a DLS experiment, a laser beam illuminates the sample, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the Brownian motion of the aggregates. cyberleninka.ru A digital correlator analyzes these intensity fluctuations to determine the autocorrelation function, from which the diffusion coefficient (D) of the aggregates can be calculated. The hydrodynamic radius (Rh) of the aggregates is then determined using the Stokes-Einstein equation. nih.gov DLS is particularly useful for measuring the average size and the size distribution (polydispersity) of the aggregates. malvernpanalytical.commuser-my.com For instance, studies on similar polymerizable N-acylamino acid surfactants have used DLS to determine the mean size of the aggregates formed. iitkgp.ac.in

Static Light Scattering (SLS) measures the time-averaged intensity of light scattered by the solution as a function of scattering angle and surfactant concentration. This technique is used to determine the weight-average molar mass (Mw) of the micelles, their radius of gyration (Rg), and the second virial coefficient (A2), which provides information about micelle-micelle interactions. By plotting the scattering data in a specific format (e.g., a Zimm plot), these parameters can be extracted. The aggregation number (Nagg) can be calculated by dividing the molar mass of the micelle by the molar mass of a single surfactant molecule.

Electron Microscopy (TEM, SEM) for Aggregate Morphology

Electron microscopy techniques provide direct visualization of the morphology and structure of surfactant aggregates, offering information that is complementary to scattering methods.

Transmission Electron Microscopy (TEM) is a powerful tool for imaging the size and shape of nanostructures. To prepare a sample for TEM, a drop of the dilute surfactant solution is placed on a TEM grid and the solvent is evaporated, often with the aid of a negative staining agent (like uranyl acetate (B1210297) or phosphotungstic acid) to enhance contrast. The electron beam passes through the sample, and a magnified image is formed. TEM can reveal the presence of various aggregate structures, such as spherical or cylindrical micelles, vesicles (hollow spheres with a bilayer membrane), or more complex forms like twisted ribbons and helical structures. iitkgp.ac.in For example, research on Sodium N-(11-acrylamidoundecanoyl)-l-valinate has used TEM to identify the presence of closed vesicles and twisted ribbons in its aqueous solutions. iitkgp.ac.in

Scanning Electron Microscopy (SEM) provides information about the surface topography of a sample. While less common for imaging individual micelles in solution, SEM is useful for studying the structure of more complex, larger-scale phases that can be formed by surfactants, such as lyotropic liquid crystals or dried surfactant films.

Circular Dichroism (CD) Spectroscopy for Chiral Aggregate Formation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is uniquely suited to studying chiral molecules and their supramolecular assemblies. Since this compound is derived from the chiral amino acid L-valine, its molecules are chiral.

While individual surfactant monomers may show a CD signal corresponding to the chiral center in the valine headgroup, the self-assembly process can lead to the formation of chiral aggregates. In these aggregates, the chiral surfactant molecules arrange themselves in a specific, non-random orientation, resulting in a supramolecular structure that has its own distinct chirality. This supramolecular chirality often gives rise to a much stronger and structurally different CD signal (an induced CD) compared to that of the monomers. The appearance of such a signal in the CD spectrum upon aggregation is direct evidence of the formation of chiral aggregates. iitkgp.ac.in Studies on the closely related Sodium N-(11-acrylamidoundecanoyl)-l-valinate have shown that its CD spectra indicate the formation of chiral aggregates in dilute solution, highlighting the transfer of chirality from the molecular to the supramolecular level. iitkgp.ac.in

X-ray Diffraction and Crystallography for Solid-State Structures

X-ray Diffraction (XRD) and crystallography are indispensable techniques for determining the atomic and molecular arrangement within solid materials. For a surfactant like this compound, these methods are used to characterize its crystal structure in the solid state or the structure of ordered liquid crystalline phases (lyotropic mesophases) that can form at high concentrations in water.

In a single-crystal X-ray crystallography experiment, a well-ordered crystal of the surfactant is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to determine the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides definitive information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.

For polycrystalline powders, Powder X-ray Diffraction (PXRD) is used. The diffraction pattern consists of peaks at specific angles corresponding to the various lattice planes in the crystalline structure, according to Bragg's Law. tcd.ie This pattern serves as a fingerprint for the crystalline phase.

Calorimetry (e.g., Isothermal Titration Calorimetry) for Thermodynamic Studies

Calorimetric techniques directly measure the heat changes associated with chemical or physical processes, providing fundamental thermodynamic information about surfactant self-assembly.

Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of micellization. wikipedia.orgtainstruments.com In an ITC experiment, a concentrated solution of this compound is titrated in small aliquots into a sample cell containing pure water or buffer, while the temperature is held constant. psu.edu Each injection of surfactant solution causes a heat change (either release or absorption of heat) that is precisely measured by the calorimeter. tainstruments.com

Initially, at low concentrations, the measured heat corresponds to the heat of dilution of the surfactant monomers. As the concentration in the cell approaches and surpasses the CMC, the injected monomers form micelles, a process that has an associated enthalpy of micellization (ΔHmic). The ITC instrument records a series of heat pulses, and a plot of heat per injection versus total surfactant concentration yields a sigmoidal curve. This curve can be analyzed to directly determine both the CMC and the enthalpy of micellization. acs.orgresearchgate.net

Once the CMC and ΔHmic are known, the other key thermodynamic parameters can be calculated. The standard Gibbs free energy of micellization (ΔGmic) is calculated from the CMC value. The standard entropy of micellization (ΔSmic) can then be determined from the Gibbs-Helmholtz equation. researchgate.netajchem-a.com These thermodynamic parameters provide a complete picture of the driving forces for micelle formation. A negative ΔGmic indicates a spontaneous process, while the signs and magnitudes of ΔHmic and TΔSmic reveal whether the process is driven by enthalpy (favorable energetic interactions) or entropy (typically the hydrophobic effect). wikipedia.orgresearchgate.net

| Entropy of Micellization (ΔSmic) | The change in entropy during micellization, often dominated by the hydrophobic effect. | Calculated using the Gibbs-Helmholtz equation: ΔGmic = ΔHmic - TΔSmic. ajchem-a.com |

This table outlines the parameters obtained from a typical ITC experiment for surfactant micellization.

Future Research Directions and Unexplored Avenues

Development of Novel N-Acyl Amino Acid Derivatives with Tunable Self-Assembly

Future research will likely focus on the rational design and synthesis of new N-acyl amino acid derivatives to achieve precise control over their self-assembly behavior. nbinno.com By systematically modifying the molecular architecture—such as altering the length and branching of the alkyl chain, or changing the amino acid headgroup—it is possible to tune the resulting supramolecular structures. For instance, a study on Sodium N-(4-dodecyloxybenzoyl)-L-valinate, a derivative of the titular compound, revealed the formation of diverse morphologies including giant spherical vesicles, tubules, twisted ribbons, and helical strands in aqueous solutions. nih.gov This highlights the sensitivity of self-assembly to molecular structure. Future work could explore how subtle changes to the valine headgroup or the dodecanoyl chain in Sodium N-dodecanoyl-L-valinate influence the packing parameter and drive the formation of specific nanostructures like micelles, vesicles, or fibers, which are crucial for applications in drug delivery and materials science. iitkgp.ac.innih.gov

Investigation of Complex Mixed Surfactant Systems and Their Hierarchical Assemblies

The interaction between different types of surfactants in mixed systems is a critical area for future investigation due to its technological significance. researchgate.net Research into the mixed micellization of N-acyl amino acid surfactants with other nonionic or ionic surfactants can reveal synergistic effects, such as lower critical micelle concentrations (CMC) and enhanced solubilization capabilities. A study on the mixing of N-n-decanoyl-L-valine (a C10 analogue of the dodecanoyl derivative) with the nonionic surfactant N-decanoyl-N-methyl-glucamine (Mega-10) demonstrated attractive interactions between the two components, leading to the formation of stable mixed micelles. researchgate.net Future studies could extend this to this compound, exploring its combinations with a wider range of surfactants, including cationic and zwitterionic types. Understanding the thermodynamic parameters and molecular interactions within these ternary or even more complex systems will be essential for formulating advanced products for the pharmaceutical, cosmetic, and cleaning industries. researchgate.netnih.gov

Advanced Spectroscopic and Imaging Techniques for Real-Time Assembly Dynamics

To gain a deeper understanding of the mechanisms governing the self-assembly of this compound, the application of advanced analytical techniques is paramount. Future research should employ high-resolution imaging methods like cryogenic-transmission electron microscopy (cryo-TEM) and atomic force microscopy (AFM) to visualize the morphology of the aggregates in detail. Furthermore, spectroscopic techniques such as fluorescence and circular dichroism can provide valuable information about the microenvironment and chirality of the self-assembled structures. nih.gov The use of techniques like dynamic light scattering (DLS) will continue to be important for determining the size of the aggregates. researchgate.net Investigating the real-time dynamics of the assembly process, possibly through time-resolved spectroscopic and scattering methods, will offer insights into the kinetics and pathways of micelle and vesicle formation, moving beyond the current static picture of these systems.

Deeper Elucidation of Molecular Interactions at Bio-Interfaces

The biocompatible nature of N-acyl amino acids makes their interaction with biological interfaces, such as cell membranes, a crucial area of research. nih.gov Future studies should focus on elucidating the specific molecular interactions between this compound aggregates and lipid bilayers. This could involve using model membrane systems like liposomes and supported lipid bilayers to investigate how the surfactant molecules insert into or perturb the membrane structure. Techniques such as neutron scattering and surface plasmon resonance could provide quantitative data on these interactions. A deeper understanding of these processes is vital for developing safe and effective drug delivery systems and for assessing the dermatological properties of cosmetic formulations containing this surfactant. nih.gov

Computational Design of Amino Acid-Based Supramolecular Materials

Computational modeling and simulation offer a powerful tool for the rational design of new materials based on N-acyl amino acids. nih.gov Future research can leverage molecular dynamics (MD) simulations to predict the self-assembly behavior of this compound and its derivatives. These simulations can provide atomistic-level insights into the intermolecular forces, such as hydrogen bonding and hydrophobic interactions, that drive the formation of specific supramolecular architectures. nih.gov By correlating computational predictions with experimental results, researchers can develop robust models to guide the synthesis of novel amino acid-based surfactants with tailored properties for specific applications in nanotechnology and biomedicine. nih.govbeilstein-journals.org

Integration into Advanced Analytical Platforms for Enhanced Resolution and Sensitivity

The unique properties of amino acid-based surfactants suggest their potential use in advanced analytical techniques. Future research could explore the application of this compound as a pseudostationary phase in micellar electrokinetic chromatography (MEKC). nih.gov The chiral nature of the L-valine headgroup could be exploited for the enantiomeric separation of chiral analytes. Investigations into how factors like pH, concentration, and the addition of organic modifiers affect the separation efficiency would be necessary. Furthermore, the ability of these surfactants to form stable aggregates could be harnessed to develop novel nanoparticle-based biosensors or to enhance the sensitivity of spectroscopic detection methods by solubilizing hydrophobic analytes.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing Sodium N-dodecanoyl-L-valinate (SDVal) in laboratory settings?

  • SDVal is synthesized via the acylation of L-valine with dodecanoyl chloride under alkaline conditions, followed by neutralization with sodium hydroxide. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and Fourier-transform infrared spectroscopy (FTIR) to verify functional groups (e.g., amide and carboxylate). Purity assessment typically employs high-performance liquid chromatography (HPLC) with UV detection .

Q. How is the critical micelle concentration (CMC) of SDVal experimentally determined?

  • The CMC of SDVal (5.7 × 10⁻³ M at 40°C) is measured using conductometry (tracking conductivity changes with concentration), surface tension analysis (via pendant drop or Du Noüy ring methods), or fluorescence spectroscopy with pyrene as a probe. These methods identify the inflection point where micelle formation begins, crucial for applications in separation science .

Advanced Research Questions

Q. How can SDVal be optimized as a chiral selector in micellar electrokinetic chromatography (MEKC)?

  • Optimization involves adjusting buffer pH (to modulate surfactant charge), temperature (to alter micelle stability), and organic modifiers (e.g., methanol) to enhance enantiomeric resolution. SDVal’s chiral selectivity stems from its valinate headgroup, which interacts stereospecifically with analytes. Systematic parameter screening using design-of-experiment (DoE) frameworks, such as response surface methodology, is recommended to balance resolution and analysis time .

Q. What strategies resolve data contradictions in SDVal studies, such as discrepancies in reported CMC values?

  • Variations in CMC values may arise from differences in experimental conditions (e.g., temperature, ionic strength) or measurement techniques. To address contradictions:

  • Replicate experiments under standardized conditions (e.g., 0.10 M NaCl for ionic strength control).
  • Compare results across multiple methods (e.g., surface tension vs. fluorescence).
  • Validate findings against structurally similar surfactants (e.g., sodium cholate) to identify outliers .

Q. How does SDVal’s micellar behavior compare to other anionic surfactants in separation science?

  • SDVal exhibits lower CMC than sodium cholate (13–15 × 10⁻³ M) but higher than sodium dodecyl sulfate (SDS, 8.1 × 10⁻³ M), making it suitable for low-surfactant-concentration applications. Its chiral recognition capability outperforms non-chiral surfactants like SDS in enantiomer separations. Quantitative structure-property relationship (QSPR) models can predict selectivity differences based on headgroup hydrophobicity and micelle packing .

Q. What advanced techniques elucidate SDVal’s interactions with biomolecules (e.g., proteins or DNA)?

  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while circular dichroism (CD) spectroscopy monitors conformational changes in biomolecules. Molecular docking simulations further map interaction sites. For example, SDVal’s hydrophobic tail may disrupt protein tertiary structures, while its polar headgroup forms hydrogen bonds with nucleic acids .

Methodological Guidelines

  • Reproducibility : Document buffer composition, temperature, and instrumentation parameters meticulously to enable replication. Cross-validate results using orthogonal techniques (e.g., NMR and HPLC for purity checks) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA) to assess significance of observed trends. For chiral separations, calculate resolution factors (RsR_s) and selectivity coefficients (α\alpha) to quantify performance .
  • Literature Synthesis : Prioritize peer-reviewed journals (e.g., Journal of Chromatography) over non-specialized sources. Compare SDVal’s properties with structurally analogous surfactants to contextualize findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.